molecular formula C8H9BO4 B591574 (2-Formyl-3-methoxyphenyl)boronic acid CAS No. 958030-46-1

(2-Formyl-3-methoxyphenyl)boronic acid

Cat. No. B591574
CAS RN: 958030-46-1
M. Wt: 179.966
InChI Key: XSAPYCFXQHQPMM-UHFFFAOYSA-N
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Description

“(2-Formyl-3-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2-Formyl-3-methoxyphenyl)boronic acid” is 1S/C8H9BO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5,11-12H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Formyl-3-methoxyphenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis

(2-Formyl-3-methoxyphenyl)boronic acid: is a versatile building block in organic chemistry. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecules. For instance, it can be used to synthesize various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Sensing Applications

Boronic acids, including (2-Formyl-3-methoxyphenyl)boronic acid , are known for their affinity towards diols and can be used to create sensors. These sensors can detect sugars and other biological molecules with diol groups, which is crucial in medical diagnostics and environmental monitoring .

Drug Development

The boronic acid moiety is significant in drug development due to its interaction with enzymes and proteins(2-Formyl-3-methoxyphenyl)boronic acid can serve as a potential lead compound for the development of new therapeutic agents, especially in targeting diseases related to enzyme dysregulation .

Material Science

In material science, (2-Formyl-3-methoxyphenyl)boronic acid can be employed to modify surfaces and create functional materials. Its ability to form stable covalent bonds with various substrates allows for the development of novel materials with specific properties .

Biological Labeling and Imaging

Due to its reactive boronic acid group, (2-Formyl-3-methoxyphenyl)boronic acid can be used for biological labeling. It can attach to biomolecules containing diol groups, such as glycoproteins, enabling their detection and imaging in biological research .

Neutron Capture Therapy (BNCT)

Arylboronic acids, like (2-Formyl-3-methoxyphenyl)boronic acid , can be used as boron carriers in Boron Neutron Capture Therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo fission, selectively destroying cancer cells .

Polymer Chemistry

In polymer chemistry, (2-Formyl-3-methoxyphenyl)boronic acid can be incorporated into polymers to impart specific functionalities. For example, it can be used to create responsive polymers that can release drugs in response to changes in glucose levels, which is beneficial for diabetes management .

Analytical Separation Techniques

The specific interaction of boronic acids with cis-diols can be exploited in chromatography and other separation techniques(2-Formyl-3-methoxyphenyl)boronic acid can be used to modify stationary phases or create affinity columns for the selective separation of diol-containing compounds .

Safety And Hazards

“(2-Formyl-3-methoxyphenyl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Boronic acids, including “(2-Formyl-3-methoxyphenyl)boronic acid”, have been increasingly studied in medicinal chemistry due to their potential applications in the development of new drugs . They have shown promise in various areas, such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs .

properties

IUPAC Name

(2-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPYCFXQHQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-3-methoxyphenyl)boronic acid

Synthesis routes and methods

Procedure details

A solution of t-butyl lithium (9.0 mL, 1.7 M in pentane) was added to a stirred solution of 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine (2.0 g, 9.8 mmol) in THF (5 mL) at −10° C. under N2 and stirred at 0-5° C. for 2 hours. The reaction mixture was cooled to −50° C. and triisopropylborate (3.5 mL, 15 mmol) was added. The solution was slowly warmed to 0° C. in 3 hrs. HCl (120 mL of 2N) was added at 0° C. and let it stirred for 30 min. The mixture was warmed to room temperature and was diluted with ethyl acetate. The organic layer was washed ( 2× HCl (1 N), brine), dried ( sodium sulfate) and concentrated to afford yellow crude product which purified by reverse phase HPLC chromatography. Upon removal of solvent 3-methoxy-2-formylphenylboronic acid crystallized as a light yellow solid, 1.3 g (yield 75%). ESI-MS m/e 177 (MH+).
Quantity
9 mL
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reactant
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2 g
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reactant
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Quantity
5 mL
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reactant
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3.5 mL
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reactant
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120 mL
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reactant
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0 (± 1) mol
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solvent
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